6,6''-Dimethoxy-2,2''-bipyridine 6,6''-Dimethoxy-2,2''-bipyridine
Brand Name: Vulcanchem
CAS No.: 39858-88-3
VCID: VC7242785
InChI: InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3
SMILES: COC1=CC=CC(=N1)C2=NC(=CC=C2)OC
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

6,6''-Dimethoxy-2,2''-bipyridine

CAS No.: 39858-88-3

Cat. No.: VC7242785

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

6,6''-Dimethoxy-2,2''-bipyridine - 39858-88-3

Specification

CAS No. 39858-88-3
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name 2-methoxy-6-(6-methoxypyridin-2-yl)pyridine
Standard InChI InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3
Standard InChI Key VTQFXXAIEGWEIA-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C2=NC(=CC=C2)OC

Introduction

Structural and Molecular Properties

Chemical Identity and Nomenclature

6,6′-Dimethoxy-2,2′-bipyridine is systematically named as 2-methoxy-6-(6-methoxypyridin-2-yl)pyridine. Alternative designations include 6,6′-dimethoxy-2,2′-bipyridile and bipy2OMe . The compound’s planar bipyridine core facilitates π-π stacking interactions, while the methoxy substituents at the 6-positions introduce steric bulk and modulate electronic properties. X-ray crystallographic studies of related bipyridine-metal complexes reveal bidentate coordination modes, where the nitrogen atoms of the pyridine rings bind to a central metal atom .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H} NMR spectrum (400 MHz, CDCl3_3) exhibits a singlet at δ 4.03 ppm for the six methoxy protons, alongside distinct pyridyl resonances: a doublet at δ 6.74 ppm (J=8.2J = 8.2 Hz) and two multiplet signals at δ 7.68 and 8.01 ppm . The 13C^{13}\text{C} NMR spectrum (101 MHz, CDCl3_3) confirms the aromatic framework with signals at δ 110.9 (C3/C3′), 113.6 (C5/C5′), and 153.3 ppm (C6/C6′), alongside the methoxy carbon at δ 53.2 ppm . High-resolution mass spectrometry (ESI-HRMS) yields a molecular ion peak at m/zm/z 217.0970, consistent with the calculated mass for C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2} (217.0972) .

Spectroscopic DataValue
1H^1\text{H} NMR (δ, ppm)4.03 (s, OCH3_3), 6.74 (d, Py), 7.68 (t, Py), 8.01 (d, Py)
13C^{13}\text{C} NMR (δ, ppm)53.2 (OCH3_3), 110.9–163.4 (Py)
HRMS (m/zm/z)217.0970 [M+H]+^+

Synthesis and Manufacturing

Nickel-Catalyzed Homocoupling

A prominent synthesis route involves the homocoupling of 3-chloro-6-methoxypyridine using a nickel(II) catalyst. In a representative procedure, bis(triphenylphosphine)nickel(II) dichloride (0.01 mmol), zirconocene dichloride (0.025 mmol), manganese powder (1.0 mmol), and lithium chloride (1.0 mmol) are combined in anhydrous 1,2-dimethoxyethane (DME) under nitrogen . The reaction proceeds at room temperature for 12 hours, achieving a 99% yield after purification via flash chromatography . This method leverages reductive elimination to form the bipyridine backbone, with manganese serving as a terminal reductant.

Alternative Approaches

A modified protocol employs tetrabutylammonium bromide as a phase-transfer catalyst in dimethylformamide (DMF), using zinc as the reducing agent . After heating at 55°C for 12 hours, the crude product is extracted with dichloromethane and purified via silica gel chromatography (ethyl acetate/hexane eluent), yielding 88% of the desired bipyridine . Comparative analysis of these methods highlights the nickel-catalyzed route as superior in yield and scalability for industrial applications.

Coordination Chemistry and Catalytic Applications

Manganese Complexes for CO2_22 Hydrogenation

6,6′-Dimethoxy-2,2′-bipyridine forms octahedral manganese(I) complexes of the type [Mn(bipy)(CO)3Br][\text{Mn(bipy)(CO)}_3\text{Br}], which exhibit catalytic activity in the hydrogenation of CO2_2 to formate . Under 5 bar H2_2/CO2_2 (1:1) at 50°C, these complexes mediate the reaction in acetonitrile or tetrahydrofuran, albeit with competing formation of Mn(0) dimers such as (bipy)2Mn2(CO)6(\text{bipy})_2\text{Mn}_2(\text{CO})_6 at prolonged reaction times . Spectroscopic monitoring (UV-vis, NMR) reveals ligand-centered redox activity, with absorption bands at 810 nm indicative of Mn(0) species .

Comparative Analysis with Dihydroxy Analogues

Rhodium(I) complexes of 6,6′-dihydroxy-2,2′-bipyridine demonstrate efficacy in carbonylation catalysis, underscoring the influence of substituent electronics on catalytic performance . The methoxy variant’s stronger electron-donating capacity relative to hydroxyl groups stabilizes electron-deficient metal centers, favoring reductive transformations.

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